(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol

Description

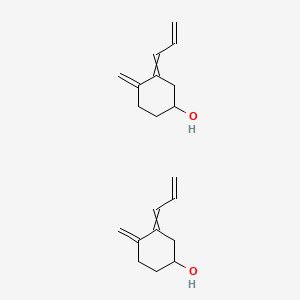

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a methylidene and a prop-2-enylidene group

Properties

CAS No. |

81295-09-2 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-methylidene-3-prop-2-enylidenecyclohexan-1-ol |

InChI |

InChI=1S/2C10H14O/c2*1-3-4-9-7-10(11)6-5-8(9)2/h2*3-4,10-11H,1-2,5-7H2 |

InChI Key |

DXPFIOMVMNHFEU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C1CC(CCC1=C)O.C=CC=C1CC(CCC1=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with propargyl bromide in the presence of a base, followed by a Wittig reaction to introduce the methylidene group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar structure but with a longer carbon chain.

(3Z,6Z,9Z)-1,3,6,9-Tetraenes: Compounds with multiple double bonds and similar structural features.

Uniqueness

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties

Biological Activity

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol, a compound derived from various natural sources, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and phytotoxic effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohexane ring with multiple substituents, contributing to its unique biological activities. Its molecular formula is , and it possesses a complex stereochemistry that influences its interactions with biological targets.

Antimicrobial Activity

Research indicates that (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, showcasing its potential as a natural antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several pathogenic fungi. A case study evaluated its efficacy against Candida albicans and Aspergillus niger, where it inhibited fungal growth at concentrations of 20 µg/mL. The mechanism of action appears to involve disruption of fungal cell membranes, leading to increased permeability and cell death .

Phytotoxic Effects

The phytotoxicity of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol has also been investigated. In agricultural applications, it has been found to inhibit seed germination and root elongation in various plant species. For instance, a study reported that at concentrations above 25 µg/mL, the compound significantly reduced the germination rates of Lactuca sativa (lettuce) seeds by up to 70% . This property could be harnessed for developing natural herbicides.

Data Tables

| Biological Activity | Test Organism | MIC (µg/mL) | Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Growth inhibition |

| Antimicrobial | Bacillus subtilis | 100 | Growth inhibition |

| Antifungal | Candida albicans | 20 | Growth inhibition |

| Antifungal | Aspergillus niger | 20 | Growth inhibition |

| Phytotoxic | Lactuca sativa | >25 | Reduced germination rate |

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Natural Products assessed the antimicrobial efficacy of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol against a panel of pathogenic bacteria. The researchers utilized disk diffusion and broth microdilution methods to determine the MIC values. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 2: Phytotoxicity Assessment

In an agricultural context, researchers evaluated the phytotoxic effects of the compound on common crops. The study involved treating seeds with various concentrations of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol and measuring germination rates over a week. The findings revealed that higher concentrations led to significant reductions in germination and root length, suggesting its potential utility in pest management strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.